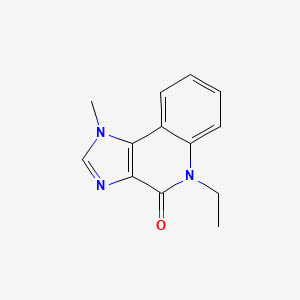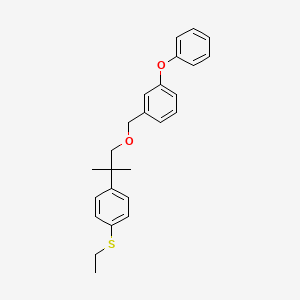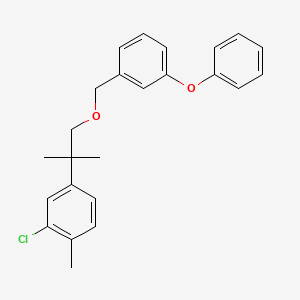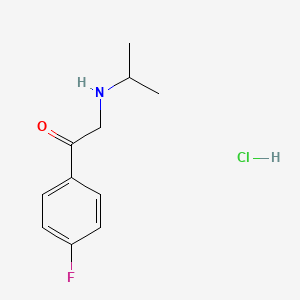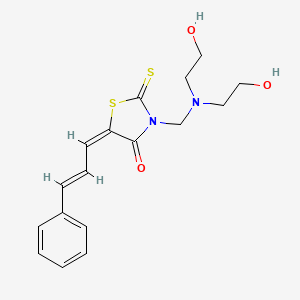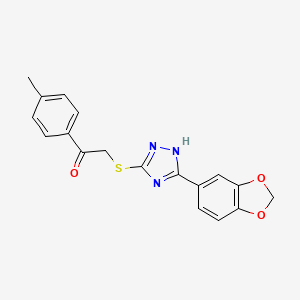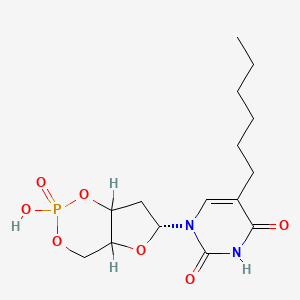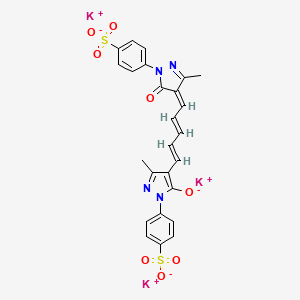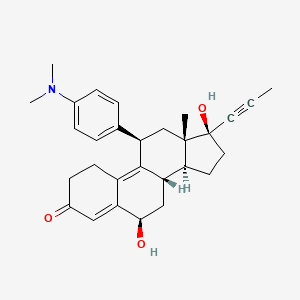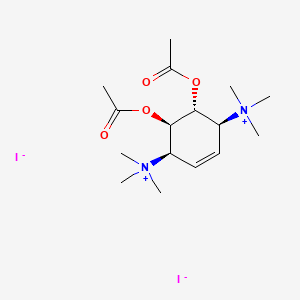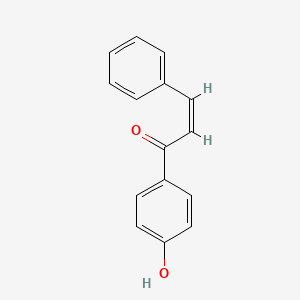
4'-Hydroxychalcone, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxychalcone, (Z)-, also known as 4’-hydroxy-1,3-diphenyl-2-propen-1-one, is a chalcone derivative isolated from licorice root. Chalcones are a class of flavonoids characterized by their open-chain structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. 4’-Hydroxychalcone, (Z)-, is known for its hepatoprotective activity and its ability to inhibit TNFα-induced NF-κB activation via proteasome inhibition .
Métodos De Preparación
The most common method for synthesizing chalcones, including 4’-Hydroxychalcone, (Z)-, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, with the product being purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4’-Hydroxychalcone, (Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Bioreduction using yeast strains such as Yarrowia lipolytica can convert it to 4’-dihydrochalcone.
Substitution: It can undergo electrophilic substitution reactions on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include epoxides, dihydrochalcones, and substituted chalcones.
Aplicaciones Científicas De Investigación
4’-Hydroxychalcone, (Z)-, has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various flavonoids and other bioactive compounds.
Biology: It is used to study cellular processes such as NF-κB signaling and proteasome inhibition.
Medicine: Its hepatoprotective and anti-inflammatory properties make it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4’-Hydroxychalcone, (Z)-, involves the inhibition of the proteasome, leading to the suppression of TNFα-induced NF-κB activation . This inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the subsequent expression of NF-κB target genes. This mechanism is crucial for its anti-inflammatory and hepatoprotective effects.
Comparación Con Compuestos Similares
4’-Hydroxychalcone, (Z)-, can be compared to other chalcones such as:
4-Hydroxychalcone: Similar structure but differs in the position of the hydroxyl group.
Isoliquiritigenin: Another chalcone from licorice root with similar biological activities.
4-Methoxychalcone: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties and biological activities. The uniqueness of 4’-Hydroxychalcone, (Z)-, lies in its specific inhibition of the proteasome and its potent hepatoprotective activity.
Propiedades
Número CAS |
102692-58-0 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(Z)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6- |
Clave InChI |
UAHGNXFYLAJDIN-WDZFZDKYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


